molecular formula C11H8N6O4 B11211163 4-[5-(4-Nitrobenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-Nitrobenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11211163
M. Wt: 288.22 g/mol
InChI Key: BVDVMJCTKLQHOW-UHFFFAOYSA-N
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Description

4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features both oxadiazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Coupling reactions: The final step involves coupling the nitrophenyl group with the oxadiazole ring, often using reagents like phosphorus oxychloride (POCl3) or other coupling agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

    Solvents: Acetone, ethanol, dichloromethane

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted oxadiazole derivatives

Scientific Research Applications

4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA strands, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate and 4-nitrophenyl acetate share similar nitrophenyl groups.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and 1,2,5-oxadiazole-3-thiol are structurally related.

Uniqueness

4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C11H8N6O4

Molecular Weight

288.22 g/mol

IUPAC Name

4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8N6O4/c12-10-9(14-21-15-10)11-13-8(20-16-11)5-6-1-3-7(4-2-6)17(18)19/h1-4H,5H2,(H2,12,15)

InChI Key

BVDVMJCTKLQHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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